3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

This 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine delivers a uniquely functionalized kinase scaffold: the 3-iodo group enables Suzuki-Miyaura and Sonogashira late-stage diversification, while the 6-methyl substituent occupies the gatekeeper hydrophobic sub-pocket critical for CDK2/PLK4 selectivity. Unlike 6-H or 3-unsubstituted analogs, this compound provides dual synthetic vectors and pharmacophoric elements in a single intermediate. The free N1 position further permits systematic SAR exploration. Procure with confidence for focused kinase inhibitor library synthesis.

Molecular Formula C6H6IN5
Molecular Weight 275.05 g/mol
Cat. No. B11848645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC6H6IN5
Molecular Weight275.05 g/mol
Structural Identifiers
SMILESCC1=NC2=NNC(=C2C(=N1)N)I
InChIInChI=1S/C6H6IN5/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H3,8,9,10,11,12)
InChIKeySSWULDCCRVYVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Dual-Modified Pyrazolopyrimidine Scaffold for Kinase-Focused Library Synthesis


3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1868046-66-5) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in medicinal chemistry for the development of ATP-competitive kinase inhibitors [1]. The compound features a 3-iodo substituent that serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, and a 6-methyl group that modulates steric and electronic properties within the ATP-binding pocket . This combination of functionalization patterns distinguishes it from simpler core analogs, enabling divergent synthetic access to C3- and C6-modified libraries while retaining the 4-amino group essential for hinge-region binding interactions.

Why 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Simpler Pyrazolopyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine scaffold exhibits profound sensitivity to substitution pattern in both synthetic accessibility and biological target engagement. The 3-iodo group is not merely a placeholder but a strategically installed functional group that enables Suzuki-Miyaura and Sonogashira couplings for late-stage diversification at the C3 position [1]. Simultaneously, the 6-methyl substituent is known to influence kinase selectivity by occupying a small hydrophobic sub-pocket adjacent to the gatekeeper residue in kinases such as CDK2 and PLK4, a feature absent in the unsubstituted 6-H analog [2]. Omitting either modification—using 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5326-80-7) or 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8)—eliminates a critical synthetic vector or alters the pharmacophore's shape complementarity, respectively. Therefore, generic substitution within the class is not chemically or biologically equivalent.

Quantitative Differentiation Evidence for 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Synthetic Versatility: 3-Iodo Group Enables Suzuki Coupling Divergence

The 3-iodo substituent in 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions, a functional group absent in the non-halogenated comparator 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5326-80-7) [1]. In a synthetic study of related pyrazolo[3,4-d]pyrimidines, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine was efficiently synthesized from the unsubstituted core using N-iodosuccinimide (NIS) and subsequently used as a building block for N-alkylated derivatives [1]. The iodine atom provides a synthetic handle for introducing aryl, heteroaryl, or alkenyl groups at the C3 position via standard Suzuki-Miyaura protocols [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

6-Methyl Substitution Contributes to PLK4 Inhibitor Potency in Pyrazolopyrimidine Series

While direct IC50 data for 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not available, class-level SAR evidence demonstrates that the 6-methyl group is a critical determinant of kinase inhibitory potency in related pyrazolo[3,4-d]pyrimidine derivatives. In a 2022 study of PLK4 inhibitors, compound 24j—which contains a pyrazolo[3,4-d]pyrimidine core with a 6-methyl substituent—exhibited an IC50 of 0.2 nM against PLK4 [1]. The 6-methyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue, contributing to both potency and selectivity. In contrast, 6-unsubstituted pyrazolo[3,4-d]pyrimidin-4-amines generally display reduced kinase affinity due to suboptimal shape complementarity [2].

Oncology Kinase Inhibition Structure-Activity Relationship

Distinct Physicochemical Profile vs. Non-Halogenated Analog

The introduction of the 3-iodo substituent significantly alters the physicochemical properties of the pyrazolo[3,4-d]pyrimidine core relative to its non-halogenated counterpart. The target compound (C6H6IN5, MW 275.05 g/mol) has a molecular weight approximately 125 Da greater than 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C6H7N5, MW 149.15 g/mol) . Density calculations predict 2.3±0.1 g/cm³ for the iodo derivative, substantially higher than typical heterocyclic cores . The iodine atom also increases lipophilicity (XLogP3-AA ≈ 0.5 for the 3-iodo-1H analog vs. lower values for non-halogenated scaffolds) and introduces a heavy atom for potential halogen bonding interactions with target proteins [1].

Physicochemical Properties Medicinal Chemistry Drug Design

N1-Protection Strategy Differentiates This Scaffold from N1-Substituted Kinase Inhibitor Leads

Unlike clinically advanced pyrazolo[3,4-d]pyrimidine-based kinase inhibitors which require specific N1-substituents (e.g., isopropyl groups in RET inhibitors, IC50 ~ 100 nM [1]), 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine retains an unsubstituted N1 position . This feature allows for independent alkylation of the N1 nitrogen in a subsequent synthetic step, enabling systematic exploration of N1 SAR without the need to introduce this group during initial scaffold construction. In the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine was alkylated at N1 using mild conditions (weak inorganic base, mild temperature) to generate diverse N1-substituted derivatives [2].

Synthetic Methodology Kinase Inhibitors Medicinal Chemistry

Optimal Procurement and Research Use Cases for 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Building Block for Kinase-Focused Combinatorial Libraries

As established in Section 3, the 3-iodo handle enables Suzuki-Miyaura cross-coupling for C3 diversification, while the 6-methyl group provides a kinase-relevant pharmacophoric element [1][2]. This compound is ideally suited as a core scaffold for generating focused libraries of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, particularly for targets where PLK4 or CDK2 inhibition is desired.

SAR Exploration of N1-Substituted Kinase Inhibitors

The unsubstituted N1 position of this compound, in contrast to fixed N1-substituted analogs such as 1-isopropyl derivatives [3], allows for systematic exploration of N1 substituent effects on kinase selectivity and potency. This is particularly relevant for medicinal chemistry programs targeting kinases where N1 substitution influences isoform selectivity.

Chemical Probe Synthesis for Target Engagement Studies

The 3-iodo group can be exploited not only for aryl/heteroaryl introduction but also for installing alkyne or azide handles via Sonogashira coupling, enabling the synthesis of clickable chemical probes for cellular target engagement and pull-down experiments [1]. The 6-methyl group enhances the likelihood of retaining kinase binding affinity in the final probe molecule [2].

Reference Standard for Halogenated Pyrazolopyrimidine Analytical Methods

Given its distinct physicochemical properties—specifically, a molecular weight of 275.05 g/mol and a density of 2.3±0.1 g/cm³ —this compound can serve as a reference standard for developing HPLC and LC-MS methods tailored to halogenated pyrazolo[3,4-d]pyrimidines, which exhibit different retention characteristics compared to non-halogenated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.